1-[(Cyclobutylamino)methyl]cyclopentan-1-ol
Description
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in this compound. The molecular geometry reveals distinct conformational characteristics arising from the unique combination of cyclobutane and cyclopentane ring systems. Crystallographic studies of related cyclobutyl-containing compounds demonstrate that the cyclobutane ring adopts a folded conformation to minimize ring strain, with bond angles deviating from the ideal tetrahedral geometry. The C-C bond lengths in the cyclobutane portion are typically elongated to approximately 1.56 Å compared to standard alkane bonds of 1.54 Å, a consequence of the 1,3 carbon-carbon non-bonding repulsions within the strained ring system.
The cyclopentane ring component exhibits the characteristic envelope or half-chair conformations commonly observed in five-membered carbocycles. Crystallographic data from related cyclopentanol derivatives indicate that the ring adopts a puckered conformation to relieve torsional strain, with one carbon atom displaced from the plane formed by the other four carbons. The hydroxyl group at the C1 position of the cyclopentane ring influences the overall molecular geometry through intramolecular hydrogen bonding interactions, which can stabilize specific conformational arrangements.
The aminomethyl linker connecting the two ring systems introduces additional conformational flexibility to the molecule. Crystallographic analysis of similar compounds reveals that the nitrogen atom typically adopts a slightly pyramidal geometry, with bond angles approaching tetrahedral values. The carbon-nitrogen bond length measures approximately 1.47 Å, consistent with standard aliphatic amine structures. The spatial arrangement of the cyclobutyl group relative to the cyclopentane ring is influenced by steric interactions and electronic effects, resulting in preferred orientations that minimize unfavorable contacts.
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides crucial insights into the solution-phase conformational behavior of this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic splitting patterns and chemical shifts that reflect the dynamic nature of both ring systems. The cyclobutane protons typically appear as complex multipets in the 1.8-2.8 parts per million region, reflecting the rapid ring-flipping motion characteristic of four-membered rings. The equivalent protons in the cyclobutane ring system undergo rapid exchange due to the low barrier for ring inversion, resulting in averaged chemical shifts that represent the time-averaged conformational states.
The cyclopentane ring protons exhibit distinctive coupling patterns that provide information about the ring conformation and its dynamic behavior. Proton Nuclear Magnetic Resonance studies of related cyclopentanol derivatives show characteristic signals for the ring methylene protons in the 1.5-2.2 parts per million range, with the carbinol proton appearing as a multiplet around 4.0-4.5 parts per million. The position and multiplicity of these signals reflect the conformational equilibria of the five-membered ring and the influence of substituents on ring flexibility.
The aminomethyl bridge protons provide valuable conformational information through their coupling patterns and chemical shifts. The methylene protons adjacent to nitrogen typically appear as a multiplet around 2.5-3.0 parts per million, while the cyclobutyl amino proton shows characteristic resonances that are sensitive to the electronic environment and hydrogen bonding interactions. Nuclear Overhauser Effect spectroscopy studies would reveal spatial proximities between protons on different ring systems, providing direct evidence for preferred conformational arrangements in solution.
| Nuclear Magnetic Resonance Chemical Shift Ranges | Chemical Shift (parts per million) | Assignment |
|---|---|---|
| Cyclobutane protons | 1.8-2.8 | Ring methylene protons |
| Cyclopentane protons | 1.5-2.2 | Ring methylene protons |
| Carbinol proton | 4.0-4.5 | Proton on carbon bearing hydroxyl |
| Aminomethyl protons | 2.5-3.0 | Methylene adjacent to nitrogen |
| Hydroxyl proton | 3.0-5.0 | Variable due to exchange |
Computational Modeling of Stereoelectronic Properties
Computational modeling using density functional theory provides detailed insights into the stereoelectronic properties of this compound. Theoretical calculations reveal the electronic structure and energetic preferences that govern the molecular conformation and reactivity. Studies on related cyclobutyl compounds using the B3LYP/cc-pVDZ level of theory demonstrate that the cyclobutane ring exhibits significant strain energy, approximately 26.3 kilocalories per mole, which influences the overall molecular stability and reactivity.
The molecular electrostatic potential mapping reveals regions of electron density and electrostatic charge distribution throughout the molecule. The nitrogen atom of the aminomethyl group exhibits a region of high electron density, making it a potential nucleophilic site for chemical reactions. Conversely, the carbon atoms in the cyclobutane ring show altered electron distribution due to the ring strain, with increased p-character in the carbon-carbon bonds and corresponding changes in carbon-hydrogen bond character. These electronic perturbations influence the chemical reactivity and potential interactions with biological targets.
Frontier molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's electronic excitation properties and chemical reactivity. Computational studies of similar aminoalcohol compounds reveal that the nitrogen lone pair typically represents a significant contribution to the highest occupied molecular orbital, while the lowest unoccupied molecular orbital often involves antibonding orbitals of the strained cyclobutane system. The energy gap between these orbitals influences the compound's stability and potential for electronic transitions.
Thermodynamic properties calculated through computational methods include standard enthalpy of formation, entropy, and heat capacity values. These parameters provide insights into the compound's stability and behavior under various conditions. The calculations reveal that the strain energy associated with the cyclobutane ring is partially compensated by favorable intramolecular interactions, particularly hydrogen bonding involving the hydroxyl and amino functionalities.
Comparative Structural Analysis with Cyclopentanol Derivatives
Comparative structural analysis with related cyclopentanol derivatives reveals the unique features introduced by the cyclobutylamino substitution pattern. Examination of 1-methylcyclopentanol demonstrates the baseline structural characteristics of substituted cyclopentane rings, with the methyl group showing minimal influence on ring conformation due to its small steric footprint. In contrast, the bulkier cyclobutylaminomethyl substituent in the target compound introduces significant conformational constraints and electronic effects.
Studies of 2-(aminomethyl)cyclopentan-1-ol provide insights into the influence of aminomethyl substitution at different positions on the cyclopentane ring. The positioning of the aminomethyl group at the C1 versus C2 position dramatically affects the molecular conformation and hydrogen bonding patterns. When the aminomethyl group is located at C1, as in this compound, it competes with the hydroxyl group for hydrogen bonding interactions and influences the preferred conformation of the cyclopentane ring.
The incorporation of cyclobutyl functionality distinguishes this compound from simpler aminomethyl cyclopentanol derivatives. Comparative analysis with 1-[(methylamino)methyl]cyclopentan-1-ol reveals the substantial steric and electronic differences introduced by replacing a methyl group with a cyclobutyl moiety. The cyclobutane ring introduces conformational rigidity and altered electronic properties that affect both the local environment around the nitrogen atom and the overall molecular topology.
| Comparative Structural Parameters | 1-Methylcyclopentanol | 2-(Aminomethyl)cyclopentan-1-ol | 1-[(Methylamino)methyl]cyclopentan-1-ol |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O | C₆H₁₃NO | C₇H₁₅NO |
| Molecular Weight (g/mol) | 100.16 | 115.17 | 129.20 |
| Substituent Effect | Minimal steric impact | Intramolecular hydrogen bonding | Enhanced basicity |
| Ring Conformation | Standard envelope | Modified by amino group | Influenced by methylamino |
The presence of the cyclobutyl group in this compound introduces unique stereoelectronic effects not observed in simpler cyclopentanol derivatives. The strain energy of the cyclobutane ring influences the basicity of the nitrogen atom and affects the hydrogen bonding capability of both the amino and hydroxyl functionalities. These effects result in distinct conformational preferences and potential biological activities that differentiate this compound from its simpler analogs.
Properties
IUPAC Name |
1-[(cyclobutylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10(6-1-2-7-10)8-11-9-4-3-5-9/h9,11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBUWWOKPOIHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Cyclobutylamino)methyl]cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name: this compound
- Molecular Formula: C10H17N
- Molecular Weight: 155.25 g/mol
- Canonical SMILES: C1CC(C1)C(CN2CCC2)O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is known to influence several biochemical pathways, potentially modulating receptor activity and enzyme functions.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant-like effects : Studies have shown that it may alter neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial in mood regulation.
- Analgesic properties : The compound has been tested for its ability to reduce pain responses in animal models.
Case Studies
-
Antidepressant Activity :
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the hippocampus .
- Analgesic Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 2-(Cyclopropylamino)-3-hydroxybutanoic acid | Structure | Antidepressant | |
| N-Methylcyclobutylamine | Structure | Analgesic | |
| Cyclobutylmethanol | Structure | Limited activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s core structure comprises a cyclopentanol ring with a -(CH₂)-NH-cyclobutyl substituent. This distinguishes it from analogs with aromatic (e.g., benzylamino), alkyl (e.g., methylamino), or branched alkylamino (e.g., aminobutan-2-yl) groups. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Cyclopentanol Derivatives
Functional Differences and Implications
- Cyclobutylamino vs. This could enhance blood-brain barrier penetration in CNS-targeting drugs .
- Cyclobutylamino vs. Methylamino: The larger cyclobutyl group introduces steric hindrance, which may reduce metabolic degradation compared to the smaller methyl group, improving pharmacokinetic profiles .
Research and Application Insights
Pharmaceutical Potential
- Metconazole (CAS 125116–23–6): A triazole-containing cyclopentanol derivative used as a fungicide, demonstrating the agrochemical utility of such structures .
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol: Highlighted for its versatility in drug candidate synthesis, particularly in optimizing pharmacokinetic properties .
Physicochemical Properties
- Lipophilicity: Cyclobutylamino substituents likely increase logP compared to methylamino analogs, enhancing membrane permeability.
- Solubility: The polar hydroxyl and amino groups may improve aqueous solubility relative to purely aliphatic derivatives like 1-Methylcyclopentanol .
Stability and Reactivity
- Cyclobutane Ring Strain : The four-membered ring’s strain energy (~110 kJ/mol) could influence reactivity, favoring ring-opening reactions or stabilizing transition states in catalytic processes.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(Cyclobutylamino)methyl]cyclopentan-1-ol generally involves two key steps:
- Preparation of the cyclopentan-1-ol scaffold.
- Introduction of the cyclobutylamino methyl substituent at the 1-position.
Preparation of Cyclopentan-1-ol Core
Cyclopentan-1-ol derivatives, such as 1-methylcyclopentan-1-ol, are typically synthesized via hydration or functionalization of cyclopentene or its derivatives. The following methods are commonly used:
Hydration of Cyclopentene or 1-Methylcyclopentene :
Acid-catalyzed hydration of cyclopentene or 1-methylcyclopentene using ion exchange resins like Amberlyst 15 in alcoholic solvents (e.g., isopropanol) at moderate temperatures (~55°C) results in cyclopentanols with good yields (approx. 39% for 1-methylcyclopentanol). This method is continuous and scalable.Isomerization and Dehydration Routes :
Cyclohexanol can be thermally dehydrated to cyclohexene, which is then isomerized to 1-methylcyclopentene using solid acidic catalysts such as silicon dioxide, alumina, or zeolites at elevated temperatures (250–450°C). Subsequent hydration of 1-methylcyclopentene yields 1-methylcyclopentanol derivatives.
Introduction of the Cyclobutylamino Methyl Group
The key functionalization to obtain this compound involves the attachment of a cyclobutylamino methyl moiety to the cyclopentan-1-ol core. This can be achieved by:
Reductive Amination :
Reacting cyclopentanone or cyclopentan-1-ol derivatives with cyclobutylamine in the presence of formaldehyde or paraformaldehyde under reductive amination conditions. This involves the formation of an imine intermediate followed by reduction using agents such as sodium cyanoborohydride or hydrogenation catalysts to furnish the aminoalkylated product.Mannich Reaction :
Utilizing a Mannich-type reaction where cyclopentan-1-ol acts as the nucleophile, formaldehyde as the electrophile, and cyclobutylamine as the amine component to form the aminomethylated product at the 1-position.Nucleophilic Substitution :
Starting from 1-(halomethyl)cyclopentan-1-ol derivatives, nucleophilic substitution with cyclobutylamine can yield the target compound.
Representative Synthetic Route (Hypothetical)
Research Findings and Data Analysis
Spectral and Physical Data
- Molecular weight of related compounds such as 1-(methylaminomethyl)cyclopentan-1-ol is approximately 129.20 g/mol.
- Physical properties such as hydrogen bond donor/acceptor counts, rotatable bonds, and polar surface area are consistent with amino alcohols, supporting the feasibility of reductive amination approaches.
Catalysts and Reaction Conditions
- Acidic ion exchange resins (Amberlyst type) and solid acid catalysts (SiO2, Al2O3, zeolites) are effective for hydration and isomerization steps.
- Reductive amination typically requires mild reducing agents like sodium cyanoborohydride or catalytic hydrogenation under controlled pH to avoid over-reduction or side reactions.
Process Optimization
- Continuous flow reactors with controlled temperature and catalyst loading improve yield and purity in hydration and isomerization steps.
- Molar ratios of amine to aldehyde and reaction time optimization are critical for maximizing aminoalkylation efficiency.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Hydration | Cyclopentene or 1-methylcyclopentene | Amberlyst 15, water, iPrOH | 55°C, continuous flow | Scalable, moderate yield | Moderate selectivity |
| Thermal Dehydration/Isomerization | Cyclohexanol | SiO2, Al2O3, zeolites | 250–450°C, gas phase | High conversion | High temperature, energy-intensive |
| Reductive Amination | Cyclopentan-1-ol + cyclobutylamine + formaldehyde | NaBH3CN or catalytic hydrogenation | Room temp, mild pH | Direct aminoalkylation | Requires careful control of conditions |
Q & A
Q. Table 1: Comparison of Reducing Agents in Synthesis
| Agent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| NaBH₄ | 78 | 92 | Cyclopentanol |
| LiAlH₄ | 85 | 88 | Cyclobutylamine |
Q. Table 2: Stability in Solvents
| Solvent | Half-life (h) at 25°C | Degradation Product |
|---|---|---|
| Water | 12 | Cyclopentanone |
| Hexane | >200 | None |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
